molecular formula C19H23N7O2 B6533710 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(propan-2-yloxy)benzoyl]piperazine CAS No. 1060206-87-2

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(propan-2-yloxy)benzoyl]piperazine

货号: B6533710
CAS 编号: 1060206-87-2
分子量: 381.4 g/mol
InChI 键: LGDCBEREBRVIHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a triazolopyrimidine core fused with a 3-methyl group at position 3, linked via position 7 to a piperazine moiety. The piperazine is further substituted at position 4 with a 4-(isopropoxy)benzoyl group. The triazolopyrimidine scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with enzymes or receptors through hydrogen bonding and π-stacking .

属性

IUPAC Name

[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-13(2)28-15-6-4-14(5-7-15)19(27)26-10-8-25(9-11-26)18-16-17(20-12-21-18)24(3)23-22-16/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDCBEREBRVIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(propan-2-yloxy)benzoyl]piperazine involves several steps:

  • Formation of the triazolopyrimidine core: : Starting with the condensation of appropriate aldehydes and hydrazine derivatives, followed by cyclization to form the triazolopyrimidine ring.

  • Introduction of the methyl group: : Using methylating agents like methyl iodide under basic conditions.

  • Formation of the piperazine ring: : Via nucleophilic substitution reactions involving piperazine and benzoyl derivatives.

  • Attachment of the propan-2-yloxy group: : Typically using propan-2-yloxy chloride and a suitable base.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using batch reactors. Automation and continuous flow chemistry may be employed to enhance yield and efficiency, ensuring optimal reaction conditions such as temperature, pressure, and pH are maintained throughout the process.

化学反应分析

Acylation of the Piperazine Ring

The 4-(propan-2-yloxy)benzoyl group is introduced via Friedel-Crafts acylation or Schotten-Baumann reaction :

  • Benzoylation : 4-(Isopropoxy)benzoyl chloride reacts with the secondary amine of piperazine in dichloromethane (DCM) with triethylamine as a base .

  • Etherification : The isopropoxy group is pre-installed on the benzoyl chloride via Williamson ether synthesis (4-hydroxybenzoic acid + isopropyl bromide/K₂CO₃) .

Key Observations :

  • Excess acylating agent may lead to di-acylated byproducts (mitigated by stoichiometric control) .

  • Polar aprotic solvents (DMF, DCM) enhance reactivity, while elevated temperatures (80–100°C) accelerate the reaction .

Triazolopyrimidine Core

  • Electrophilic substitution : The electron-deficient pyrimidine ring undergoes nitration or halogenation at the 5-position under acidic conditions (HNO₃/H₂SO₄ or Cl₂/FeCl₃).

  • Hydrolysis : Prolonged exposure to strong bases (NaOH) cleaves the triazole ring, forming pyrimidine-dione derivatives .

Piperazine and Benzoyl Groups

  • N-Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts .

  • Ester hydrolysis : The benzoyl group resists hydrolysis under mild conditions but cleaves in concentrated HCl at reflux .

Stability and Degradation Pathways

  • Thermal stability : Decomposition occurs above 200°C, with the triazolopyrimidine ring fragmenting first .

  • pH sensitivity : Stable in neutral conditions but degrades in strong acids (pH < 2) or bases (pH > 10) .

Degradation Products :

ConditionMajor DegradantsSource
Acidic (HCl, 60°C)4-(Isopropoxy)benzoic acid + Piperazine
Basic (NaOH, 80°C)Pyrimidine-2,4-dione + Triazole fragments

Mechanistic Insights

  • SNAr mechanism : The electron-withdrawing triazolopyrimidine ring activates the 7-position for nucleophilic attack by piperazine .

  • Acylation kinetics : Second-order kinetics observed for benzoylation, with rate constants dependent on solvent polarity .

Synthetic Challenges and Solutions

  • Low solubility : The compound’s lipophilicity (logP ≈ 3.5) complicates purification. Gradient silica gel chromatography (hexane/EtOAc) is effective .

  • Byproduct formation : Di-acylated piperazine derivatives are minimized using substoichiometric acylating agents .

科学研究应用

Pharmacological Applications

The applications of this compound primarily lie in the pharmaceutical domain. Here are some notable uses:

  • Antagonism of Purine Receptors : Compounds related to triazolo[4,5-d]pyrimidines have been identified as effective purine receptor antagonists. This activity suggests potential applications in treating diseases associated with purine receptor hyperfunctioning, such as certain cancers and inflammatory conditions .
  • Anticancer Activity : Research indicates that triazolo-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The ability to inhibit tumor growth makes these compounds candidates for further development in oncology .
  • Antimicrobial Properties : Some studies have shown that triazolo derivatives possess antimicrobial activity, making them potential agents for treating infections caused by resistant bacteria and fungi .

Synthetic Applications

The compound's structure allows it to serve as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : The unique functional groups present in the compound enable its use as a building block for synthesizing more complex organic molecules. This is particularly useful in the development of new pharmaceuticals and agrochemicals .
  • Fluorescent Probes : Certain derivatives of triazolo-pyrimidines have been explored for their fluorescent properties, which can be utilized in bioimaging and diagnostic applications .

Case Studies

Several studies have highlighted the efficacy and utility of triazolo-pyrimidine derivatives:

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that specific triazolo-pyrimidine compounds exhibited significant inhibitory effects on cancer cell proliferation through apoptosis induction mechanisms .
  • Research on Antimicrobial Activity : Another research article reported the synthesis of novel triazolo-pyrimidine derivatives that showed promising antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

作用机制

The compound exerts its effects through:

  • Molecular Targets: : Binding to specific proteins or enzymes, altering their activity.

  • Pathways Involved: : Modulating signaling pathways, affecting cellular processes such as proliferation or apoptosis.

相似化合物的比较

Table 1: Key Structural and Pharmacological Differences

Compound Name / ID Core Structure Substituents Target / Activity References
Target Compound 3-methyl-triazolo[4,5-d]pyrimidine 4-[4-(isopropoxy)benzoyl]piperazine Unknown (hypothesized: kinase or GPCR modulation)
1-{3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride 3-benzyl-triazolo[4,5-d]pyrimidine Unsubstituted piperazine Category G1 (unspecified biological activity)
SC241 3H-[1,2,3]triazolo[4,5-d]pyrimidine Bis-(2-methoxyethyl)amine at position 7 CNS target (unspecified)
VAS2870 3H-[1,2,3]triazolo[4,5-d]pyrimidine 1,3-Benzoxazol-2-yl-3-benzyl sulfide at position 7 NADPH oxidase inhibitor (cardiovascular applications)
1-[4-(3-Benzyl-5-phenyl-triazolo[4,5-d]pyrimidin-7-ylamino)-phenyl]-urea 3-benzyl-5-phenyl-triazolo[4,5-d]pyrimidine 4-(4-trifluoromethylphenyl)urea via piperazine Allosteric modulator and agonist at adenosine A2A receptor
3-[(6-chloropyridin-3-yl)methyl]-6-substituted-triazolo[4,5-d]pyrimidin-7-imines 3-(chloropyridinyl)methyl-triazolo[4,5-d]pyrimidine Variable substituents at position 6 Fungicidal and insecticidal activity

Key Observations:

Piperazine Substitutions: The 4-(isopropoxy)benzoyl group distinguishes the target compound from urea-linked () or bis-methoxyethylamine () derivatives. This group’s electron-rich aromatic system may favor interactions with hydrophobic pockets in targets like kinases .

Synthetic Pathways :

  • The target compound’s synthesis likely involves hydrazine-mediated cyclization (as in ), whereas analogs like SC241 () and VAS2870 () require additional steps for sulfide or benzoxazole incorporation.
  • Isomerization risks (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines in ) are minimized in the target compound due to its fixed 3-methyl group.

Pharmacological Profiles :

  • Enzyme Inhibition : VAS2870’s NADPH oxidase inhibition (IC50 ~100 nM) contrasts with the target compound’s undefined activity, though its isopropoxy group may favor similar redox modulation.
  • Receptor Modulation : The urea-linked analog in exhibits dual allosteric/orthosteric A2A receptor effects, while the target compound’s benzoyl-piperazine moiety may prioritize kinase inhibition (e.g., akin to imidazo[4,5-b]pyridine-based kinase inhibitors in ).
  • Bioactivity Spectrum : Chloropyridinyl derivatives () show pesticidal activity, highlighting the scaffold’s adaptability. The target compound’s lack of halogens may reduce toxicity but limit broad-spectrum applications.

生物活性

The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(propan-2-yloxy)benzoyl]piperazine is a derivative of the triazolo[4,5-d]pyrimidine scaffold, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the coupling of a piperazine moiety with a triazolo[4,5-d]pyrimidine derivative. Various synthetic routes have been explored to optimize yield and purity. For instance, reactions involving 1,2,3-triazole precursors and benzoyl chlorides have been reported in literature .

Anticancer Properties

Recent studies have indicated that compounds derived from the triazolo[4,5-d]pyrimidine framework exhibit significant anticancer activity. For example, derivatives have been shown to inhibit the activity of USP28, an enzyme implicated in tumorigenesis. One study reported that certain triazolo derivatives inhibited USP28 with an IC50 value as low as 1.1 μmol/L . This inhibition led to decreased cell proliferation and induced apoptosis in various cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of triazolo derivatives have also been explored. In one study, compounds demonstrated moderate activity against several bacterial strains including Staphylococcus aureus and Enterococcus faecalis . The presence of specific functional groups in these compounds appears to enhance their antimicrobial efficacy.

Antithrombotic Effects

Triazolo[4,5-d]pyrimidine derivatives have been identified as potential antithrombotic agents. These compounds inhibit platelet aggregation and adhesion, which are critical processes in thrombus formation. The mechanism involves modulation of platelet signaling pathways . Such properties make them candidates for further development in cardiovascular therapeutics.

Research Findings

The following table summarizes key findings from recent studies on the biological activity of triazolo[4,5-d]pyrimidine derivatives:

Study Activity IC50 Value Target
USP28 Inhibition1.1 μmol/LCancer Cells
AntimicrobialModerateBacterial Strains
AntithromboticNot specifiedPlatelet Aggregation

Case Studies

  • USP28 Inhibition in Gastric Cancer : A study evaluated the effects of a specific triazolo derivative on gastric cancer cell lines. The compound not only inhibited USP28 but also led to the degradation of oncogenic proteins such as c-Myc and LSD1. This resulted in reduced cell viability and induced apoptosis .
  • Antimicrobial Efficacy Against Multi-drug Resistant Strains : Another investigation focused on the antimicrobial efficacy of triazolo derivatives against multi-drug resistant strains of bacteria. The results indicated that modifications to the chemical structure significantly enhanced activity against resistant strains .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Utilize microwave-assisted synthesis (reducing reaction times) and tert-butoxycarbonyl (Boc) protecting groups for amine intermediates to minimize side reactions . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .
  • Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometric ratios of triazolo-pyrimidine precursors and benzoyl-piperazine derivatives .

Q. What advanced spectroscopic techniques confirm the structural integrity of this compound?

  • Techniques :

  • High-Resolution Mass Spectrometry (HRMS) for exact mass determination (e.g., [M+H]+ calculated vs. observed) .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) to assign protons and carbons, particularly distinguishing methyl groups on the triazole ring and isopropoxybenzoyl substituents .
  • X-ray crystallography for absolute configuration verification if single crystals are obtainable .

Q. How to design in vitro assays for evaluating adenosine A2A receptor modulation?

  • Experimental Design :

  • Use radioligand displacement assays (e.g., [³H]ZM241385) to measure binding affinity (Ki) .
  • Functional cAMP assays in HEK293 cells expressing A2A receptors to assess agonism/antagonism .
  • Compare results with known allosteric modulators (e.g., 1-[4-(3-benzyl-triazolo[4,5-d]pyrimidin-7-yl)phenyl]-urea derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical substituents for biological activity?

  • Approach :

  • Synthesize analogs with variations in the triazole methyl group, benzoyl substituents (e.g., replacing isopropoxy with methoxy), and piperazine linker length .
  • Test analogs in target-specific assays (e.g., kinase inhibition, antiviral activity) and correlate substituent effects with potency .
  • Use molecular docking to map substituent interactions with binding pockets (e.g., adenosine A2A receptor or viral protease active sites) .

Q. What strategies address discrepancies between in vitro and in vivo bioactivity data?

  • Analysis Steps :

  • Assess pharmacokinetic (PK) parameters: Plasma stability (e.g., liver microsome assays), blood-brain barrier penetration (logP calculations), and metabolite profiling (LC-MS/MS) .
  • Optimize formulations (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability if in vivo efficacy is low despite strong in vitro activity .

Q. Which computational tools predict binding affinity to kinase targets like DDR1 or p38?

  • Tools :

  • Molecular docking (AutoDock Vina, Glide) to screen against kinase homology models .
  • Molecular Dynamics (MD) simulations (GROMACS) to evaluate binding stability over time .
  • Free Energy Perturbation (FEP) for quantitative affinity predictions of triazolo-pyrimidine derivatives .

Q. How to evaluate antiviral activity against RNA viruses like Chikungunya?

  • Protocol :

  • Plaque Reduction Assay : Infect Vero cells with CHIKV and treat with the compound (IC50 determination) .
  • Time-of-Addition Experiments : Identify viral lifecycle stages targeted (entry, replication, assembly) .
  • Resistance Selection : Serial passage of virus under sublethal compound concentrations to assess mutation-driven resistance .

Methodological Considerations

Q. What in vivo models are suitable for testing anti-inflammatory or neuroprotective effects?

  • Models :

  • Retinal Vascular Permeability Assays : Use laser-induced choroidal neovascularization in rodents (e.g., RG7774 testing for CB2 receptor agonism) .
  • Neuroinflammation Models : Lipopolysaccharide (LPS)-induced inflammation in microglial cells or transgenic Alzheimer’s mice .

Q. How to optimize reaction conditions using AI-driven chemical design platforms?

  • Workflow :

  • Apply quantum mechanical calculations (Gaussian, ORCA) to predict transition states and intermediates .
  • Use Bayesian optimization to iteratively refine reaction parameters (temperature, solvent, catalyst) based on experimental yield data .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。